Isopropyl β-D-thioglucuronide sodium salt is a synthetic compound that plays a significant role in biochemical applications, particularly as an inducer in molecular biology. This compound is derived from β-D-thioglucuronic acid and is utilized primarily to enhance the sensitivity of β-D-glucuronidase assays. Its chemical structure allows it to participate in various biochemical reactions, making it a valuable tool in laboratory settings.
Isopropyl β-D-thioglucuronide sodium salt can be sourced from chemical suppliers such as Sigma-Aldrich and Cepham LS, where it is available for research purposes. It belongs to the class of thioglycosides, which are characterized by the presence of sulfur in the glycosidic bond. This compound is classified as a glycoside due to its sugar component, which is linked to an isopropyl group via a thiol linkage.
The synthesis of isopropyl β-D-thioglucuronide sodium salt typically involves the reaction of β-D-thioglucuronic acid with isopropanol in the presence of a suitable catalyst or under specific reaction conditions.
This synthetic route emphasizes simplicity and effectiveness, ensuring high yields suitable for laboratory use.
The molecular formula for isopropyl β-D-thioglucuronide sodium salt can be represented as . The compound features:
The structural representation highlights the significance of the thioether bond in its chemical reactivity and biological function.
Isopropyl β-D-thioglucuronide sodium salt participates in various biochemical reactions, primarily involving enzymatic hydrolysis by β-D-glucuronidase. The key reactions include:
These reactions underline its utility in enzyme assays and molecular biology experiments.
The mechanism of action for isopropyl β-D-thioglucuronide sodium salt primarily revolves around its role as a substrate for β-D-glucuronidase. Upon addition to a reaction mixture containing this enzyme:
This mechanism illustrates how the compound facilitates biochemical assays by acting as a substrate that produces detectable signals upon enzymatic action.
Isopropyl β-D-thioglucuronide sodium salt exhibits several notable physical and chemical properties:
These properties make it suitable for various laboratory applications where stability and solubility are crucial.
Isopropyl β-D-thioglucuronide sodium salt finds extensive applications in scientific research, particularly in:
These applications demonstrate its versatility as a reagent in biochemical research and diagnostics, contributing significantly to advancements in molecular biology techniques.
Isopropyl β-D-thioglucuronide sodium salt (IPTGlcA·Na) functions as a potent molecular mimic of natural β-D-glucuronide inducers. In prokaryotes such as Escherichia coli, it binds to the repressor protein of the gus operon, triggering allosteric conformational changes that dissociate the repressor from the operator region. This derepression allows RNA polymerase to initiate transcription of the β-D-glucuronidase (gusA) gene [7] [9]. Unlike natural inducers, IPTGlcA·Na features a thioglycosidic bond (C–S–C) instead of the hydrolyzable O-glycosidic linkage (C–O–C), rendering it resistant to enzymatic degradation by endogenous β-glucuronidases. This stability ensures sustained induction without metabolic depletion, significantly enhancing the sensitivity of gusA-based reporter assays [7] [9].
Structurally, the isopropyl-thioglucuronide moiety occupies the inducer-binding pocket of the repressor protein through hydrogen bonding with conserved residues (e.g., Asn125, Asp149) and hydrophobic interactions with the thioglucuronic acid ring. This binding affinity (estimated Kd ~10−6 M) parallels that of isopropyl β-D-1-thiogalactopyranoside (IPTG) for the LacI repressor, though IPTGlcA·Na targets the GusR repressor specifically [4] [9]. Consequently, β-D-glucuronidase accumulates and hydrolyzes chromogenic or fluorogenic substrates (e.g., X-Gluc), enabling high-throughput detection of gene expression.
Property | IPTGlcA·Na | Natural Inducer (Glucuronide) |
---|---|---|
Chemical Bond | Thioglycosidic (C–S–C) | O-Glycosidic (C–O–C) |
Enzymatic Degradation | Resistant | Susceptible |
Repressor Affinity | High (Kd ~µM) | Moderate |
Induction Stability | Sustained | Transient |
The efficacy of IPTGlcA·Na hinges on its selective recognition by glycoside hydrolases (GHs), particularly those in the GH1 and GH2 families. Structural studies of GH1 enzymes (e.g., 6-phospho-β-glucosidases) reveal a conserved (β/α)8 TIM-barrel fold, with substrate specificity governed by residues within the catalytic pocket. For glucuronide derivatives like IPTGlcA·Na, three aromatic residues—Tyr126, Tyr303, and Trp338—create subsite +1, which accommodates the glucuronic acid moiety via CH–π stacking and hydrogen bonding [5]. The C6 carboxylate group of glucuronic acid forms electrostatic interactions with positively charged residues (e.g., Arg228, Lys234), distinguishing it from non-uronic acid substrates [5] [8].
Additionally, the thioglucuronide linkage in IPTGlcA·Na alters the electronic properties of the scissile bond, reducing the transition-state energy barrier for nucleophilic attack. Mutagenesis studies confirm that substitutions at catalytic residues (e.g., Glu413 in Streptomyces GH1) diminish hydrolysis but preserve inducer-binding capacity. This separation of functions allows IPTGlcA·Na to act as an inducer without being catabolized [5] [10].
Residue | Role | Interaction with IPTGlcA·Na |
---|---|---|
Tyr126 | Subsite +1 stabilization | CH–π stacking with thioglucuronide |
Trp338 | Catalytic pocket shaping | Hydrogen bonding with C3/C4 hydroxyls |
Lys234 | Electrostatic recognition | Salt bridge with C6 carboxylate |
Glu413 | Nucleophile (hydrolysis) | Inert toward thioglycosidic bond |
IPTGlcA·Na and thiogalactosides like IPTG share analogous mechanisms as non-metabolizable inducers, yet their regulatory efficiency diverges due to structural and systemic factors. IPTG targets the lac operon via LacI repressor binding, while IPTGlcA·Na activates the gus operon through GusR. In E. coli, IPTG achieves near-complete induction (>95% derepression) at 1 mM, whereas IPTGlcA·Na requires lower concentrations (0.1–0.5 mM) for equivalent β-glucuronidase output, attributed to higher repressor affinity [4] [6].
Notably, IPTGlcA·Na outperforms lactose in mammalian systems when paired with engineered LacI repressors. Unlike lactose, which requires permease-mediated uptake and generates variable induction due to metabolic breakdown, IPTGlcA·Na enters cells passively and remains stable. Co-treatment with lactose synergistically enhances induction by 40% in mammalian cells, leveraging lactose’s cost-effectiveness and IPTGlcA·Na’s stability [6]. However, natural variations in repressor sensitivity across bacterial strains influence efficacy. For instance, E. coli K-12 derivatives exhibit uniform induction, while environmental isolates show strain-specific differences in dose-response curves due to polymorphisms in repressor proteins [3].
Inducer | Operon Target | Effective Concentration | Relative Efficacya | Uptake Mechanism |
---|---|---|---|---|
IPTGlcA·Na | gus | 0.1–0.5 mM | 1.8 ± 0.3 | Passive diffusion |
IPTG | lac | 0.5–1.0 mM | 1.0 (reference) | Lactose permease |
Lactose | lac | 5–10 mM | 0.6 ± 0.2 | Lactose permease |
IPTGlcA·Na + Lactose | gus/lac | 0.1 mM + 5 mM | 2.5 ± 0.4 | Passive + permease |
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